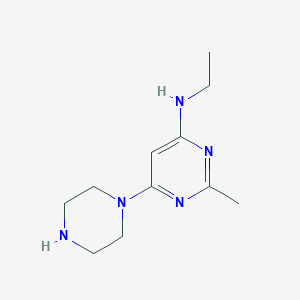![molecular formula C18H21NO2 B1432336 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- CAS No. 214976-90-6](/img/structure/B1432336.png)
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-
Overview
Description
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an enzyme inhibitor and to modulate the activity of certain proteins. This compound has been used in a variety of laboratory experiments, and its potential for further applications is being explored.
Scientific Research Applications
4-Pentenamide has been used in a variety of scientific research applications. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Pentenamide has also been used to study the modulation of the activity of the protein kinase C, which is involved in the regulation of cellular processes such as cell growth and differentiation. Additionally, 4-Pentenamide has been used to study the modulation of the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Mechanism Of Action
4-Pentenamide is believed to act as an inhibitor of enzymes and proteins by binding to the active site of the enzyme or protein and preventing it from binding to its substrate or from catalyzing its reaction. Additionally, 4-Pentenamide has been found to modulate the activity of certain proteins by binding to them and preventing them from interacting with other proteins or molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Pentenamide have not been extensively studied. However, it has been found to inhibit the activity of the enzyme acetylcholinesterase and to modulate the activity of the protein kinase C and the enzyme lipoxygenase. Additionally, 4-Pentenamide has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Advantages And Limitations For Lab Experiments
4-Pentenamide has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is widely available. Additionally, it is relatively stable, making it suitable for long-term storage. However, 4-Pentenamide has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to dissolve and use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, making it unsuitable for use in experiments that require high temperatures or exposure to light.
Future Directions
There are several potential future directions for the use of 4-Pentenamide in scientific research. It could be used to study the modulation of other enzymes and proteins, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it could be used to study the effects of enzyme and protein inhibitors on the activity of other enzymes and proteins. It could also be used to study the biochemical and physiological effects of enzyme and protein inhibitors on cells and organisms. Finally, 4-Pentenamide could be used to develop new drugs and therapies for the treatment of diseases.
properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-N-[(1S)-1-naphthalen-1-ylethyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(12-20)11-18(21)19-13(2)16-10-6-8-15-7-4-5-9-17(15)16/h3-10,13-14,20H,1,11-12H2,2H3,(H,19,21)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSWFZCGMQTFHD-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CC(CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C[C@H](CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)
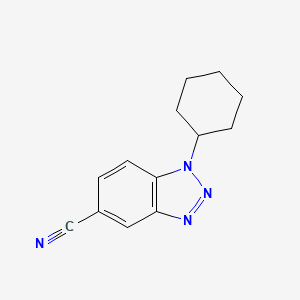
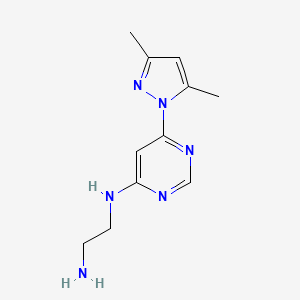
![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)
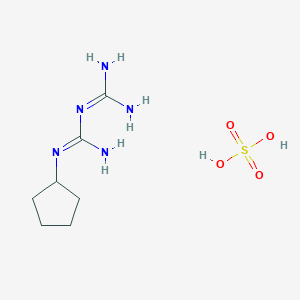
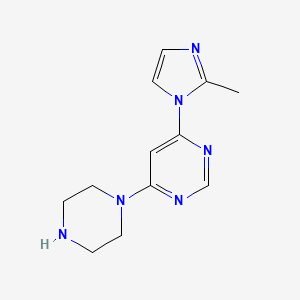
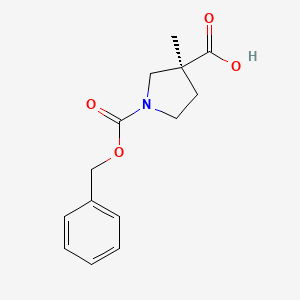
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
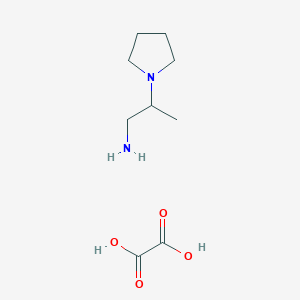
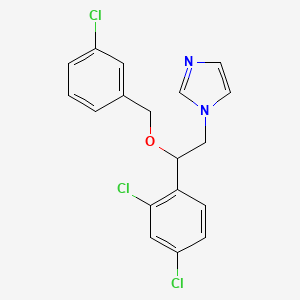
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
